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Compound of Interest

Compound Name: Tetra-p-tolylsilane

Cat. No.: B080896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into
the chemical reactivity of Tetra-p-tolylsilane. The document covers its synthesis, physical
properties, and expected reactivity based on the known chemistry of tetraarylsilanes. While
specific quantitative data for many reactions of Tetra-p-tolylsilane are not extensively
documented in publicly available literature, this guide extrapolates from established principles
of organosilicon chemistry to provide a foundational understanding for researchers.

Properties of Tetra-p-tolylsilane

Tetra-p-tolylsilane is an organosilicon compound with a central silicon atom bonded to four p-
tolyl groups. Its structure imparts significant thermal stability and steric hindrance around the

silicon core.
Property Value
Chemical Formula C2sH2sSi
Molecular Weight 392.61 g/mol
Melting Point 225-226 °C
Boiling Point 477.9 °C at 760 mmHg
Density 1.079 g/cm3
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Synthesis of Tetra-p-tolylsilane

The primary synthetic route to Tetra-p-tolylsilane involves the reaction of a Grignard reagent,
p-tolylmagnesium bromide, with silicon tetrachloride. This reaction is a standard method for the
formation of silicon-carbon bonds.

Experimental Protocol: Synthesis via Grighard Reaction

Objective: To synthesize Tetra-p-tolylsilane from p-bromotoluene and silicon tetrachloride.

Materials:

Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)
e p-Bromotoluene

« Silicon tetrachloride (SiCla)

 lodine crystal (as initiator)

e Anhydrous calcium chloride

e Hydrochloric acid (dilute)

« Organic solvent for extraction (e.qg., diethyl ether)

o Saturated sodium bicarbonate solution

Anhydrous sodium sulfate
Procedure:
o Preparation of Grignard Reagent:

o Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet. Protect the apparatus from atmospheric moisture
using calcium chloride drying tubes.
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o Place magnesium turnings in the flask.
o Add a solution of p-bromotoluene in anhydrous diethyl ether to the dropping funnel.

o Add a small portion of the p-bromotoluene solution and a crystal of iodine to the
magnesium turnings to initiate the reaction.

o Once the reaction begins (indicated by bubbling and a cloudy appearance), add the
remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1][2]

o After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete formation of the Grignard reagent, p-tolylmagnesium bromide.

Reaction with Silicon Tetrachloride:

o

Cool the Grignard reagent solution in an ice bath.

o Prepare a solution of silicon tetrachloride in anhydrous diethyl ether and add it to the
dropping funnel.

o Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with
vigorous stirring. An exothermic reaction will occur.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for 1-2 hours.

Work-up and Purification:

o Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and dilute
hydrochloric acid to quench the reaction and dissolve the magnesium salts.

o Separate the organic layer and extract the aqueous layer with diethyl ether.

o Combine the organic layers and wash with water, followed by a saturated sodium
bicarbonate solution, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate.
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o Filter off the drying agent and remove the solvent by rotary evaporation.

o The crude product can be purified by recrystallization from a suitable solvent (e.g.,
ethanol/water mixture) to yield Tetra-p-tolylsilane as a crystalline solid.[1]

Grignard Reagent Formation

+Mg
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+ SiCla
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Caption: Synthetic workflow for Tetra-p-tolylsilane.

Reactivity of Tetra-p-tolylsilane

The reactivity of Tetra-p-tolylsilane is governed by the nature of the silicon-aryl (Si-C) bond.
This bond is susceptible to cleavage by strong electrophiles and can be activated for cross-

coupling reactions.

Protodesilylation

Protodesilylation is the cleavage of a Si-C bond by a proton source. This reaction is typically
catalyzed by a base or a strong acid. For arylsilanes, base-catalyzed protodesilylation is an

effective method for C-Si bond cleavage.[3]
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A plausible mechanism involves the formation of a pentacoordinated silicon intermediate.[3]
While specific quantitative data for Tetra-p-tolylsilane is scarce, the general reaction is
expected to proceed under basic conditions, with the p-tolyl group being replaced by a
hydrogen atom.

Pentacoordinate Silicon
Intermediate
[AraSi(Nu)]~

. - Tri(p-tolyl)silanol
Tetra-p-tolylsilane (ArsSiOH) + Nu- (regenerated)
(AraSi) Toluene

Click to download full resolution via product page

Caption: Proposed mechanism for base-catalyzed protodesilylation.

Hiyama Cross-Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an
organosilane and an organic halide.[4] This reaction is a powerful tool for forming carbon-
carbon bonds. For the reaction to proceed, the organosilane must be activated, typically by a
fluoride source (e.g., TBAF) or a base, to form a more reactive pentacoordinate silicon species.

[5]

While protocols for the Hiyama coupling of tetrasubstituted vinyl silanes exist, specific
applications using Tetra-p-tolylsilane are not widely reported.[6] However, it is expected that
under appropriate conditions, one or more of the p-tolyl groups could be transferred to an aryl
or vinyl halide.
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Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Electrophilic Cleavage of the Si-Aryl Bond

The silicon-aryl bond in tetraarylsilanes can be cleaved by strong electrophiles.[7] For instance,
reactions with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to
the formation of the corresponding ketone. This reactivity highlights the potential of using
tetraarylsilanes as aryl group transfer agents in electrophilic aromatic substitution-type

reactions.
Reactants Reagent Expected Product
Tetra-p-tolylsilane Acetyl chloride / AlCls p-Methylacetophenone
Tetra-p-tolylsilane Bromine (Br2) p-Bromotoluene
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Note: The quantitative yields and optimal reaction conditions for these reactions with Tetra-p-
tolylsilane would require experimental determination.

Conclusion

Tetra-p-tolylsilane is a stable tetraarylsilane that can be reliably synthesized via a Grignard
reaction. Its reactivity is characterized by the susceptibility of the silicon-aryl bond to cleavage.
Preliminary investigations suggest potential applications in protodesilylation, as a nucleophilic
partner in Hiyama cross-coupling reactions, and in electrophilic substitution reactions. Further
experimental work is necessary to fully elucidate the scope and limitations of its reactivity and
to quantify the yields and optimal conditions for these transformations. This guide serves as a
starting point for researchers interested in exploring the synthetic utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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